

Spectroscopic and Synthetic Elucidation of Chloro-Phenyl-Aminopyridines: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-5-phenylpyridin-2-amine

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of chloro-phenyl-aminopyridine derivatives. While specific experimental data for **3-Chloro-5-phenylpyridin-2-amine** is not readily available in the public domain, this document presents a detailed analysis of the closely related compound, 3-Chloropyridin-2-amine, as a representative model. The guide includes detailed experimental protocols for its synthesis and spectroscopic analysis (NMR, IR, MS), with all quantitative data summarized in structured tables for clarity and comparative purposes. Furthermore, logical workflows for compound synthesis and characterization are presented using Graphviz (DOT language) diagrams to provide clear, step-by-step procedural guidance for researchers in the field.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with substituted pyridines forming the backbone of numerous pharmaceutical agents. The introduction of chloro, phenyl, and amine functionalities can significantly modulate the physicochemical and pharmacological properties of the parent molecule. **3-Chloro-5-phenylpyridin-2-amine**, in particular, is a compound of interest for further functionalization and screening in drug discovery programs. This guide aims to provide researchers with the necessary foundational knowledge for the

synthesis and spectroscopic identification of this class of compounds. Given the absence of specific published data for **3-Chloro-5-phenylpyridin-2-amine**, we present a detailed case study of 3-Chloropyridin-2-amine, a structurally similar precursor, to illustrate the experimental methodologies and expected spectroscopic outcomes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the model compound, 3-Chloropyridin-2-amine.

Table 1: NMR Spectroscopic Data for 3-Chloropyridin-2-amine

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	CDCl_3	5.02	s	NH_2
^1H	CDCl_3	6.62	dd	Pyridine-H
^1H	CDCl_3	7.48	dd	Pyridine-H
^1H	CDCl_3	7.98	dd	Pyridine-H

Table 2: IR Spectroscopic Data for 3-Chloropyridin-2-amine

Functional Group	Wavenumber (cm^{-1})	Description
N-H Stretch	3400-3250	Two bands for primary amine
N-H Bend	1650-1580	Primary amine scissoring
C-N Stretch	1335-1250	Aromatic amine
C-Cl Stretch	850-550	Chloroalkane

Table 3: Mass Spectrometry Data for 3-Chloropyridin-2-amine

Ion	m/z	Description
[M] ⁺	128.56	Molecular Ion
[M+2] ⁺	130.56	Isotope peak due to ³⁷ Cl

Experimental Protocols

Synthesis of 3-Chloropyridin-2-amine

This protocol is a representative method for the synthesis of chloropyridinamines and can be adapted for the synthesis of the target compound with appropriate starting materials.

Materials:

- 3-Chloro-2-hydrazinylpyridine
- Sodium ethoxide
- Absolute ethanol
- Diethyl maleate
- Glacial acetic acid
- Water
- Dichloromethane
- Silica gel for column chromatography
- Ethyl acetate/petroleum ether mixture (1:5)

Procedure:

- A solution of sodium ethoxide (3.48 g, 50.4 mmol) in absolute ethanol (150 ml) is heated to reflux.

- To the refluxing solution, 3-chloro-2-hydrazinylpyridine (6.80 g, 47.4 mmol) is added, and the mixture is allowed to reflux for an additional 5 minutes.
- The slurry is then treated dropwise with diethyl maleate (9.79 g, 56.9 mmol) over a period of 5 minutes.
- The resulting solution is held at reflux for 10 minutes.
- After cooling to 338 K, the reaction mixture is treated with glacial acetic acid (5.0 ml, 87.3 mmol).
- The mixture is diluted with water (60 ml) and cooled to room temperature, leading to the formation of a precipitate.
- The precipitate is isolated via filtration and purified by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:5).
- The purified product is recrystallized from dichloromethane to afford colorless single crystals of 3-Chloropyridin-2-amine.

Spectroscopic Characterization

The following are general protocols for obtaining NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a ~5-10 mg sample of the compound.
- Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
- Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

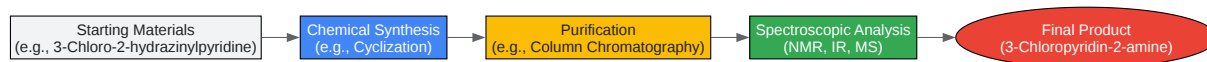
- Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

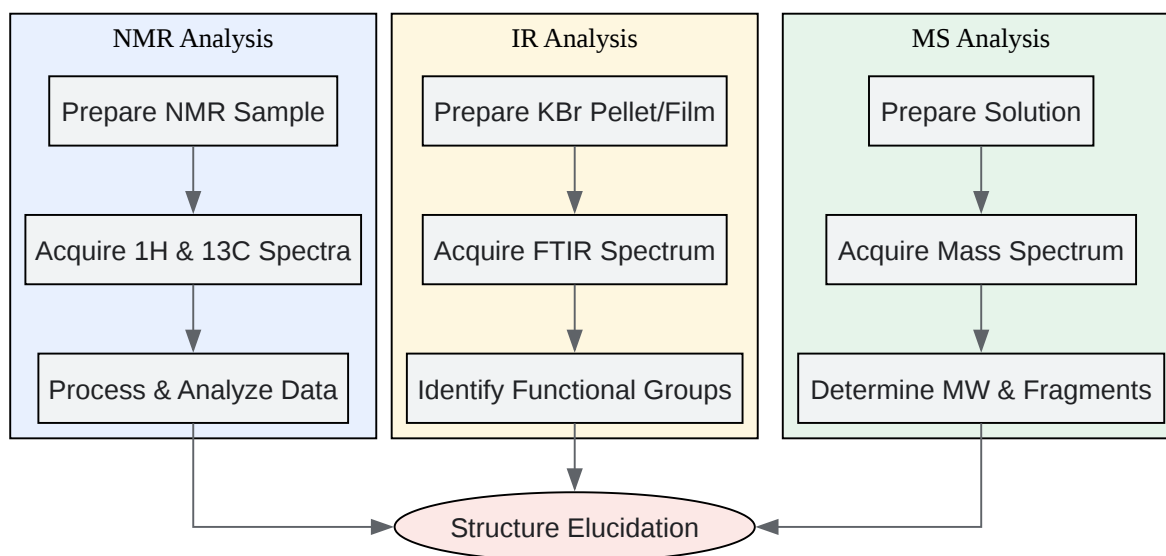
Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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Caption: A generalized workflow for the synthesis and characterization of a target chemical compound.



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Caption: A detailed workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

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